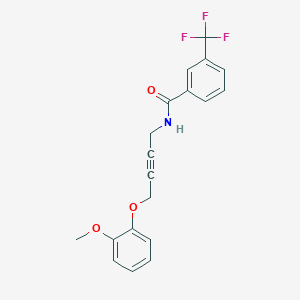
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and is commonly known as TFP. TFP has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TFP has been used in various scientific research applications. One of the significant applications of TFP is in the field of medicinal chemistry. TFP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. TFP has also been used as a probe to study the activity of enzymes and proteins in biological systems. The ability of TFP to bind to specific targets in biological systems has made it a valuable tool for studying complex biochemical processes.
Mecanismo De Acción
The mechanism of action of TFP involves its ability to bind to specific targets in biological systems. TFP has been shown to bind to various proteins and enzymes, including kinases and phosphatases. The binding of TFP to these targets can result in the modulation of their activity, leading to changes in cellular processes. TFP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of TFP have been extensively studied. TFP has been shown to modulate various cellular processes, including cell signaling, gene expression, and cell cycle progression. TFP has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The physiological effects of TFP include its ability to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it a valuable tool for studying complex biological processes. TFP has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of TFP include its limited solubility in water, which can make it challenging to use in certain experiments. Additionally, TFP can be expensive to synthesize, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of TFP. One of the significant directions is the development of TFP as a potential drug candidate for the treatment of various diseases. The ability of TFP to bind to specific targets in biological systems makes it a promising candidate for drug development. Another direction is the use of TFP as a tool for studying complex biological processes. The ability of TFP to modulate cellular processes and induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of disease. Additionally, the development of new synthesis methods for TFP can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, TFP is a valuable compound that has significant potential in various scientific research applications. The synthesis of TFP is relatively simple, and its ability to bind to specific targets in biological systems makes it a valuable tool for studying complex biochemical processes. The future directions for the study of TFP include the development of TFP as a potential drug candidate and the use of TFP as a tool for studying complex biological processes.
Métodos De Síntesis
The synthesis of TFP can be achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with azepan-1-yl chloroformate. This reaction results in the formation of TFP in good yields. Other methods involve the use of different starting materials and reagents. The synthesis of TFP is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(16)10(17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOWRWPWKUEOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)
![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)




![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)



![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)